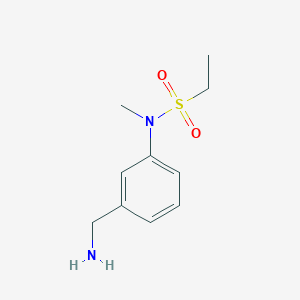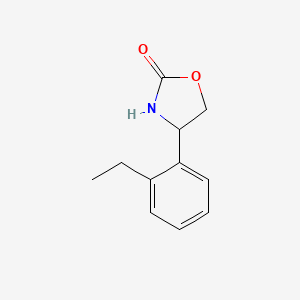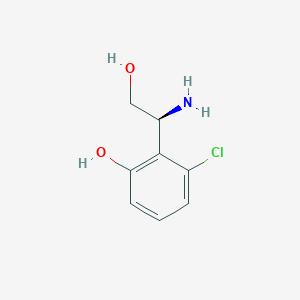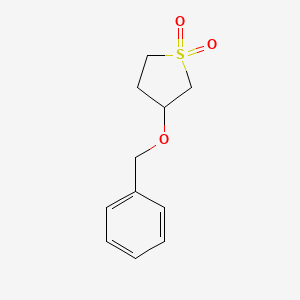
1-Chloro-2-(2-nitroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8ClNO2 It is characterized by a benzene ring substituted with a chlorine atom and a nitroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-nitroethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of 1-chloro-2-(2-aminoethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-2-(2-nitroethyl)benzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Chloro-2-(2-nitroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
1-Chloro-2-nitrobenzene: Lacks the ethyl group, leading to different reactivity and applications.
2-Chloro-1-nitroethylbenzene: Positional isomer with different chemical properties.
1-Bromo-2-(2-nitroethyl)benzene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity.
Uniqueness: 1-Chloro-2-(2-nitroethyl)benzene is unique due to the presence of both chlorine and nitroethyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
1-chloro-2-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-4H,5-6H2 |
Clé InChI |
XEWJLBPWTJKENF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)
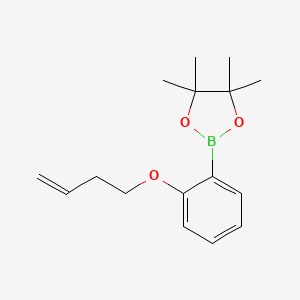
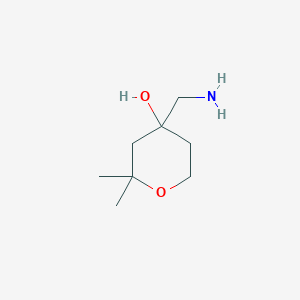
![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)
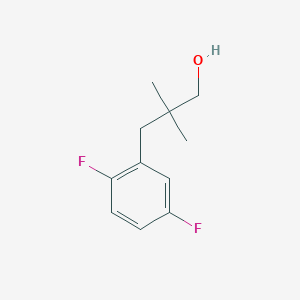

![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

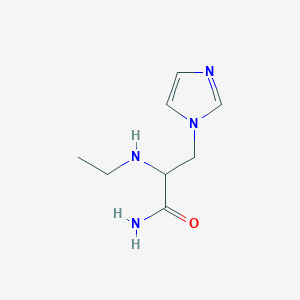
 ketone](/img/structure/B13618087.png)
